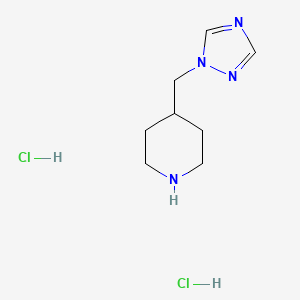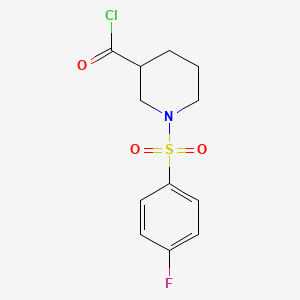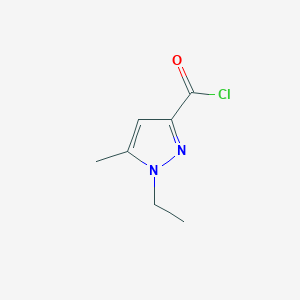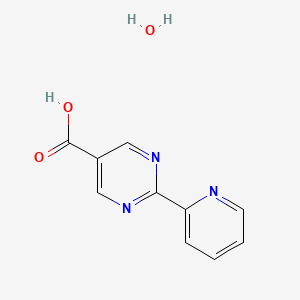
2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate
Vue d'ensemble
Description
Pyridine derivatives are common structural motifs in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
The synthesis of pyridine-containing biaryls is often challenging, particularly at the 2-position. In transition-metal-catalyzed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .Molecular Structure Analysis
1D and 2D NMR investigations, as well as computational studies including static quantum-mechanics calculations, density function theory formalism, and classical molecular dynamics, are often applied to determine the structure of compounds containing a 2-pyridinyl moiety .Chemical Reactions Analysis
In the field of chemical reactions, 2-pyridyl organometallics are capricious coupling partners and 2-pyridyl boron reagents in particular are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 2-pyridyl boronic acids were found to undergo slow protodeboronation .Applications De Recherche Scientifique
- Application : This compound is used in the design of thermolytic devices. It acts as a thermolabile protecting group (TPG) containing a 2-pyridynyl moiety within its structure .
- Method : 1D and 2D NMR investigations as well as computational studies, including static quantum-mechanics calculations, density function theory formalism, and classical molecular dynamics, were applied to determine the protonation sites .
- Results : The protonation mainly occurs on the N1 atom. Such protonation seems to be a major inhibitory factor in the thermal removal of 2-pyridynyl TPG by the “chemical switch” approach and decreases the aromaticity of the pyridine ring .
- Application : This compound is used in the accurate determination of sub microgram levels of serum iron .
- Method : It is used as a reagent for the spectrophotometric determination of iron .
- Results : The compound allows for the accurate determination of iron levels in serum samples .
- Application : 2-(2′-Pyridyl) benzimidazole derivatives, which may include the compound , have been synthesized and evaluated for their in vitro urease inhibitory potential .
- Method : The compounds were synthesized and their urease inhibitory activity was evaluated in vitro .
- Results : Compound 4 was identified as a potent urease inhibitor as compared to the standards thiourea and acetohydroxamic acid .
Design of Thermolytic Devices
Spectrophotometric Determination of Iron
Urease Inhibitory Activity
- Application : The compound is used in the design of compounds capable of ion recognition .
- Method : The synthesis and ion binding properties of new amide derived from propeller-like tris (2-pyridyl)amine and 2,6-pyridinedicarboxylic acid chloride were described .
- Results : The amide binds divalent metal cations: copper (II), nickel (II), zinc (II), and lead (II) in acetonitrile .
- Application : This compound is used in the design of thermolytic devices .
- Method : 1D and 2D NMR investigations as well as computational studies, including static quantum-mechanics calculations, density function theory formalism, and classical molecular dynamics, were applied to determine the protonation sites .
- Results : The protonation mainly occurs on the N1 atom. Such protonation seems to be a major inhibitory factor in the thermal removal of 2-pyridynyl TPG by the “chemical switch” approach and decreases the aromaticity of the pyridine ring .
- Application : The compound is used in the meta-Selective C–H functionalisation of aryl boronic acids .
- Method : The development of a novel MIDA derivative that acts in a dual manner, as a protecting group and a directing group for meta C .
- Results : This has led to their widespread use as boronic acid protecting groups (PGs) and in iterative cross-couplings .
Ion Recognition Properties
Design of Thermolytic Devices
C–H Functionalisation of Aryl Boronic Acids
- Application : This compound is used in the design of thermolytic devices. It acts as a thermolabile protecting group (TPG) containing a 2-pyridynyl moiety within its structure .
- Method : 1D and 2D NMR investigations as well as computational studies, including static quantum-mechanics calculations, density function theory formalism, and classical molecular dynamics, were applied to determine the protonation sites .
- Results : The protonation mainly occurs on the N1 atom. Such protonation seems to be a major inhibitory factor in the thermal removal of 2-pyridynyl TPG by the “chemical switch” approach and decreases the aromaticity of the pyridine ring .
- Application : The compound is used in the design of compounds capable of ion recognition .
- Method : The synthesis and ion binding properties of new amide derived from propeller-like tris (2-pyridyl)amine and 2,6-pyridinedicarboxylic acid chloride were described .
- Results : The amide binds divalent metal cations: copper (II), nickel (II), zinc (II), and lead (II) in acetonitrile .
- Application : The compound is used in the meta-Selective C–H functionalisation of aryl boronic acids .
- Method : The development of a novel MIDA derivative that acts in a dual manner, as a protecting group and a directing group for meta C .
- Results : This has led to their widespread use as boronic acid protecting groups (PGs) and in iterative cross-couplings .
Protonation Studies for Thermolytic Devices
Ion Recognition Properties
C–H Functionalisation of Aryl Boronic Acids
Safety And Hazards
The safety and hazards associated with a specific compound depend on its physical and chemical properties. For example, some compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin irritation, serious eye irritation, and respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
2-pyridin-2-ylpyrimidine-5-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2.H2O/c14-10(15)7-5-12-9(13-6-7)8-3-1-2-4-11-8;/h1-6H,(H,14,15);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGNKVJHRWAYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=N2)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate | |
CAS RN |
1609395-97-2 | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-(2-pyridinyl)-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



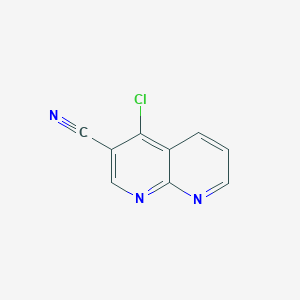
![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1404874.png)

![N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine](/img/structure/B1404878.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B1404879.png)
![N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B1404880.png)
![4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1404882.png)
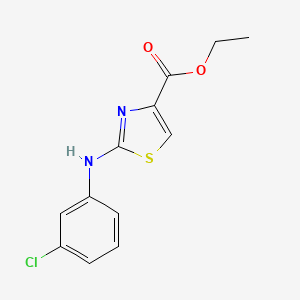
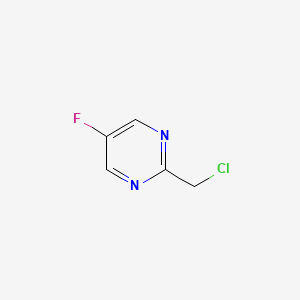
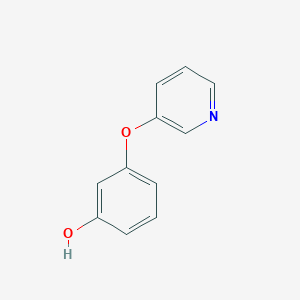
![4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1404889.png)
